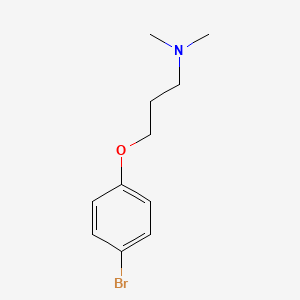

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Description

Properties

IUPAC Name |

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPNMXRLKVMOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366875 | |

| Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76579-64-1 | |

| Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution: Primary Synthetic Route

The most widely documented method for synthesizing 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine involves a nucleophilic substitution reaction between 4-bromophenol and 3-dimethylamino-1-propanol. This reaction proceeds via an alkoxylation mechanism, where the hydroxyl group of 4-bromophenol acts as a nucleophile, displacing a leaving group (typically a halide) from the propylamine derivative.

Reaction Conditions and Optimization

Key variables influencing yield and purity include the choice of base, solvent, temperature, and reaction time.

Base Selection :

- Potassium carbonate (K₂CO₃) : Employed in polar aprotic solvents like dimethylformamide (DMF), facilitating deprotonation of 4-bromophenol.

- Sodium hydride (NaH) : A stronger base used in tetrahydrofuran (THF), enabling efficient alkoxide formation at lower temperatures.

Solvent Systems :

- DMF : Enhances nucleophilicity but may lead byproduct formation at elevated temperatures.

- THF : Preferred for its inertness and compatibility with NaH, yielding higher selectivity.

Temperature and Time :

- Reactions typically initiate at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Completion is achieved within 2–4 hours, monitored via thin-layer chromatography (TLC).

Table 1: Comparative Analysis of Reaction Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 25–30 | 65–70 | 90 |

| NaH | THF | 0–25 | 75–80 | 95 |

Data adapted from studies on analogous O-alkylation reactions.

Industrial-Scale Production Techniques

Scaling laboratory synthesis to industrial production requires addressing cost, safety, and environmental impact.

Mechanistic Insights and Byproduct Management

The reaction mechanism proceeds through a two-step process:

- Deprotonation : The base abstracts the phenolic proton, generating a phenoxide ion.

- Alkylation : The phenoxide attacks the electrophilic carbon in 3-dimethylamino-1-propanol, displacing a hydroxyl group.

Common Byproducts :

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity.

Spectroscopic Techniques

Comparative Evaluation of Synthetic Strategies

Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 2–4 hours | 1–2 hours |

| Yield | 70–80% | 85–90% |

| Solvent Consumption | High | Optimized via recycling |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.

Oxidation: Formation of bromophenoxy ketones or aldehydes.

Reduction: Formation of phenoxy derivatives without the bromine atom

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a pharmacological agent. It has been studied for its potential effects on neurotransmitter systems, particularly the serotonin transporter (SERT) and norepinephrine transporter (NET). Research indicates that analogues of this compound exhibit selective binding properties, which can be beneficial in developing treatments for mood disorders and other psychiatric conditions.

Binding Affinity Studies

In binding assays, compounds derived from 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine demonstrated significant interaction with SERT. For instance, modifications to the substituents on the aromatic ring influenced binding affinities, with bulky groups decreasing the affinity at SERT but not abolishing it entirely . These findings suggest that structural variations can be strategically employed to optimize therapeutic efficacy.

Synthesis of Complex Organic Molecules

The compound serves as a versatile building block in organic synthesis. Its bromophenoxy group allows for various chemical transformations, enabling the creation of more complex structures. This versatility is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Synthetic Pathways

Recent advancements have highlighted innovative synthetic methods for producing derivatives of this compound. For example, reactions involving palladium-catalyzed cross-coupling have been employed to form new compounds with enhanced biological activities .

Case Studies and Research Findings

Several studies have illustrated the practical applications of this compound in drug discovery and development:

- Antidepressant Development : A study explored the synthesis of various analogues based on this compound, assessing their binding affinities at SERT and NET. Results indicated that certain modifications could yield compounds with improved therapeutic profiles for treating depression .

- Cancer Research : In another investigation, derivatives of this compound were tested for their ability to inhibit specific cancer cell lines. The findings suggested potential applications in developing anti-cancer agents through targeted modifications to the chemical structure .

Mechanism of Action

The mechanism of action of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with electron-rich sites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Bromophenol: A simpler compound with similar reactivity but lacking the dimethylamino propyl chain.

3-(4-Bromophenoxy)pyridine: Contains a pyridine ring instead of the dimethylamino propyl chain.

2-(4-Bromophenoxy)tetrahydropyran: Features a tetrahydropyran ring instead of the dimethylamino propyl chain .

Uniqueness

3-(4-Bromophenoxy)-N,N-dimethylpropan-1-amine is unique due to the presence of both the bromophenyl and dimethylamino propyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. Characterized by a bromophenoxy group attached to a dimethylpropanamine backbone, this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems and receptor interactions.

Chemical Structure and Properties

- Molecular Formula : C11H16BrNO

- Molecular Weight : Approximately 230.10 g/mol

- Structural Features : The presence of the bromine atom in the para position of the phenoxy ring enhances reactivity and biological activity, potentially improving membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors. Its potential applications include:

- Neurological Disorders : Preliminary studies suggest that compounds with structural similarities may modulate adrenergic receptors, implicating their role in cardiovascular and neurological functions.

- Antinociceptive Effects : Similar compounds have shown antinociceptive properties, indicating that this compound could have pain-relief applications. For instance, related compounds have been tested for their ability to alleviate pain in various models, suggesting a potential pathway for therapeutic use .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

- Receptor Binding : Interaction studies indicate potential affinity for adrenergic receptors, which could modulate physiological responses such as heart rate and blood pressure.

- Enzyme Interaction : The compound may also interact with specific enzymes within biological systems, affecting metabolic pathways relevant to its pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | Chlorine instead of Bromine | May exhibit different biological activity |

| 3-(phenoxy)-N,N-dimethylpropan-1-amine | No halogen substitution | Lacks enhanced reactivity |

| 4-bromo-N,N-dimethylbenzeneethanamine | Similar amine structure | Different substituents affecting properties |

These comparisons highlight how variations in halogen substituents influence the overall biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds similar to this compound:

- Adrenergic Receptor Modulation : Research indicates that compounds with similar structures can effectively bind to adrenergic receptors, influencing cardiovascular functions. This suggests that this compound may also exhibit such properties, warranting further investigation .

- Antinociceptive Studies : In studies assessing antinociceptive effects, related compounds demonstrated significant pain relief compared to standard analgesics like aspirin and acetaminophen. This positions this compound as a candidate for further exploration in pain management therapies .

Q & A

Q. What are the standard synthetic routes for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, and how can reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a bromophenol derivative may react with a dimethylaminopropyl halide under basic conditions. Evidence from analogous compounds (e.g., S-5 in ) suggests using boronic acid cross-coupling (Suzuki reaction) in solvents like chloroform/methanol, achieving yields up to 95% . Key variables include:

- Catalyst choice : Palladium catalysts for coupling reactions.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Reflux conditions (e.g., 80–100°C) optimize reaction kinetics.

Lower yields (e.g., 45% in ) may arise from steric hindrance or incomplete purification .

Q. How is this compound characterized structurally?

Core techniques include:

- NMR spectroscopy : H and C NMR confirm the bromophenoxy moiety (δ 6.7–7.3 ppm for aromatic protons) and dimethylamino group (δ 2.2–2.4 ppm for N–CH) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 258 for [M+H]) validate the molecular formula (CHBrNO) .

- Melting point analysis : Derivatives (e.g., oxalate salts) exhibit sharp melting points (e.g., 141–143°C in ), confirming purity .

Q. What solvents and purification methods are effective for isolating this compound?

- Solvent systems : Ethyl acetate/hexane mixtures are common for column chromatography. Acetone or 2-propanol is used for recrystallization of salts (e.g., oxalate derivatives) .

- Purification challenges : Bromine substituents may increase hydrophobicity, requiring gradient elution in HPLC .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be analyzed and resolved?

Chiral separation techniques are critical:

- Chiral HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® IC) in reversed-phase mode. Mobile phases with acetonitrile/ammonium acetate buffer (pH 4.5) resolve enantiomers with resolution >2.0 .

- Thermodynamic analysis : Van’t Hoff plots determine enantiomer stability under varying temperatures .

Q. What strategies mitigate byproduct formation during synthesis, such as desmethyl or oxidized derivatives?

Q. How does the bromophenoxy substituent influence structure-activity relationships (SAR) in related compounds?

The bromine atom enhances:

- Electrophilicity : Increases binding affinity to hydrophobic pockets (e.g., enzyme active sites).

- Metabolic stability : Bromine reduces cytochrome P450-mediated degradation compared to chloro or fluoro analogs ().

SAR studies on citalopram analogs () show that para-substituted aryl groups (e.g., 4-fluorophenyl) optimize steric and electronic interactions .

Q. What advanced analytical methods resolve contradictions in spectral data (e.g., NMR shifts)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.